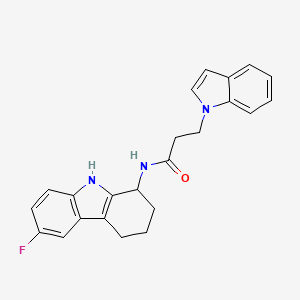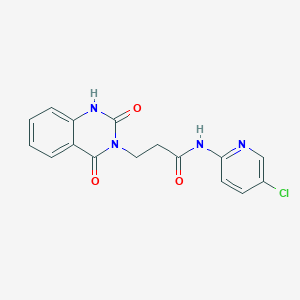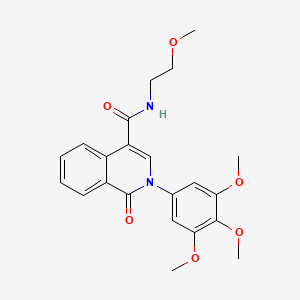![molecular formula C21H27N3O2 B11149134 4-[1-(2-methoxyethyl)-1H-indol-3-yl]-N-[(1-methyl-1H-pyrrol-2-yl)methyl]butanamide](/img/structure/B11149134.png)
4-[1-(2-methoxyethyl)-1H-indol-3-yl]-N-[(1-methyl-1H-pyrrol-2-yl)methyl]butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[1-(2-methoxyethyl)-1H-indol-3-yl]-N-[(1-methyl-1H-pyrrol-2-yl)methyl]butanamide is a complex organic compound that features an indole core, a pyrrole moiety, and a butanamide chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[1-(2-methoxyethyl)-1H-indol-3-yl]-N-[(1-methyl-1H-pyrrol-2-yl)methyl]butanamide typically involves multi-step organic reactions. The process may start with the preparation of the indole core, followed by the introduction of the methoxyethyl group. The pyrrole moiety is then attached, and finally, the butanamide chain is introduced. Common reagents used in these steps include organometallic reagents, protecting groups, and catalysts to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to ensure the compound’s purity and consistency.
Chemical Reactions Analysis
Types of Reactions
4-[1-(2-methoxyethyl)-1H-indol-3-yl]-N-[(1-methyl-1H-pyrrol-2-yl)methyl]butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the conditions and reagents used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups.
Scientific Research Applications
4-[1-(2-methoxyethyl)-1H-indol-3-yl]-N-[(1-methyl-1H-pyrrol-2-yl)methyl]butanamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 4-[1-(2-methoxyethyl)-1H-indol-3-yl]-N-[(1-methyl-1H-pyrrol-2-yl)methyl]butanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis.
Comparison with Similar Compounds
Similar Compounds
4-[1-(2-methoxyethyl)-1H-indol-3-yl]-N-[(1-methyl-1H-pyrrol-2-yl)methyl]butanamide: shares structural similarities with other indole and pyrrole derivatives, such as:
Uniqueness
What sets This compound apart is its unique combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in multiple scientific disciplines.
Properties
Molecular Formula |
C21H27N3O2 |
|---|---|
Molecular Weight |
353.5 g/mol |
IUPAC Name |
4-[1-(2-methoxyethyl)indol-3-yl]-N-[(1-methylpyrrol-2-yl)methyl]butanamide |
InChI |
InChI=1S/C21H27N3O2/c1-23-12-6-8-18(23)15-22-21(25)11-5-7-17-16-24(13-14-26-2)20-10-4-3-9-19(17)20/h3-4,6,8-10,12,16H,5,7,11,13-15H2,1-2H3,(H,22,25) |
InChI Key |
LKLDQJDUNALLNE-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC=C1CNC(=O)CCCC2=CN(C3=CC=CC=C32)CCOC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-[(4-tert-butylbenzyl)oxy]-3-[2-(4a-hydroxyoctahydroisoquinolin-2(1H)-yl)-2-oxoethyl]-4-methyl-2H-chromen-2-one](/img/structure/B11149062.png)

![2-[6-(benzyloxy)-1H-indol-1-yl]-N-[2-(1H-indol-3-yl)ethyl]acetamide](/img/structure/B11149078.png)
![8-chloro-7-{[(2E)-3-phenylprop-2-en-1-yl]oxy}-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B11149083.png)

![5-{(Z)-1-[2-(isobutylamino)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]methylidene}-3-(tetrahydro-2-furanylmethyl)-2-thioxo-1,3-thiazolan-4-one](/img/structure/B11149104.png)
![3-benzyl-6-chloro-7-[(4-methoxybenzyl)oxy]-4-methyl-2H-chromen-2-one](/img/structure/B11149105.png)
![7-benzyl-6-imino-N-[(4-methoxyphenyl)methyl]-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11149106.png)
![N-{[(8-methyl-2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetyl}-L-methionine](/img/structure/B11149111.png)
![N-[3-(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoyl]glycyl-D-valine](/img/structure/B11149112.png)
![6-ethyl-7-[(4-fluorobenzyl)oxy]-4-phenyl-2H-chromen-2-one](/img/structure/B11149113.png)
![6-imino-11-methyl-2-oxo-7-(3-propan-2-yloxypropyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carbothioamide](/img/structure/B11149115.png)
![2-[4-(2-methoxyphenoxy)-5-methyl-1H-pyrazol-3-yl]-5-[(4-nitrobenzyl)oxy]phenol](/img/structure/B11149122.png)

